(2-(1H-Imidazol-4-yl)phenyl)methanol
Description
(2-(1H-Imidazol-4-yl)phenyl)methanol is a heterocyclic aromatic compound featuring a hydroxymethyl group (-CH₂OH) attached to a phenyl ring, which is itself substituted at the 2-position with a 1H-imidazol-4-yl group. This structure combines the electron-rich imidazole ring (a five-membered ring with two nitrogen atoms) with a polar alcohol moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol. The compound’s reactivity is influenced by the imidazole’s basicity and the hydroxyl group’s nucleophilicity, enabling applications in coordination chemistry and drug synthesis .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
[2-(1H-imidazol-5-yl)phenyl]methanol |
InChI |
InChI=1S/C10H10N2O/c13-6-8-3-1-2-4-9(8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12) |
InChI Key |
BVCFRVDFFIMBRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CN=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of (2-(1H-Imidazol-4-yl)phenyl)methanol, highlighting differences in substituents, synthesis routes, and applications:
Key Structural and Functional Differences:
Substitution Patterns: The target compound’s phenyl group is at the C2 position of the benzene ring linked to imidazole C4, whereas analogs like [4-(1H-imidazol-1-yl)phenyl]methanol position the imidazole at the phenyl’s C4 via N1 . Nitro and methyl groups in [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol enhance electrophilicity, making it reactive toward nucleophilic substitutions .
Synthetic Routes: Chlorination with SOCl₂ is common for converting alcohols to chlorides in nitroimidazole derivatives . The TDAE (tetrakis(dimethylamino)ethylene) methodology is used to synthesize arylethanol derivatives from chloromethyl intermediates .
Physicochemical Properties: (1H-Imidazol-4-yl)methanol crystallizes in a monoclinic system (space group C2/c) with hydrogen bonds between O1 and N2 atoms (1.921 Å), influencing its stability . The target compound’s hydroxymethyl group likely enhances solubility in polar solvents compared to non-hydroxylated analogs.
Applications: Nitro-substituted derivatives (e.g., [4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol) are precursors for antiparasitic or anticancer agents .
Research Findings and Data Tables
Table 1: Crystallographic Data Comparison
| Compound | Crystal System | Space Group | Hydrogen Bond Length (Å) | Ref. |
|---|---|---|---|---|
| (1H-Imidazol-4-yl)methanol | Monoclinic | C2/c | O1–H2⋯N2: 1.921 | |
| [4-(1H-Imidazol-1-yl)phenyl]methanol | Not reported | – | – |
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